molecular formula C20H20N4O3S B2639414 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 2097914-12-8

6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2639414
CAS No.: 2097914-12-8
M. Wt: 396.47
InChI Key: RWZSJZJBGKNNCI-UHFFFAOYSA-N
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Description

6-((3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a 3,4-dihydroquinolin-2(1H)-one scaffold linked via a sulfonyl group to a pyrrolidine ring bearing a 1H-benzimidazole substituent. The benzimidazole moiety is a well-characterized privileged structure in pharmacology, known for its ability to interact with various enzymes and receptors, particularly as an inhibitor for bromodomains such as BRD4, an epigenetic regulator involved in gene expression . The integration of this moiety into a larger, complex framework is a common strategy in the design of novel therapeutic agents, as seen in other patented benzimidazole derivatives developed for their inhibitory activity . The primary research applications for this compound are anticipated to be in the field of epigenetics and the development of treatments for intractable inflammatory diseases, cancer, and CNS disorders, given the known biological roles of its structural components . Its mechanism of action is likely related to the disruption of protein-protein interactions, such as those between bromodomain-containing proteins and acetylated lysine residues on histones, which can alter transcriptional pathways and suppress the expression of pro-inflammatory cytokines . Researchers can utilize this high-purity compound as a key chemical tool or intermediate to probe biological mechanisms, study structure-activity relationships (SAR), and develop new inhibitors for specific enzymatic targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-20-8-5-14-11-16(6-7-17(14)22-20)28(26,27)23-10-9-15(12-23)24-13-21-18-3-1-2-4-19(18)24/h1-4,6-7,11,13,15H,5,8-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZSJZJBGKNNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Benzo[d]imidazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyrrolidine ring : Often associated with neuroactive compounds.
  • Sulfonyl group : Plays a crucial role in enhancing solubility and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]imidazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMIC (µg/mL)
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleStaphylococcus aureus< 1
3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-oneCandida albicans3.9
This compoundTBDTBD

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary data suggests that it may inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation . The structure–activity relationship (SAR) studies indicate that modifications to the benzo[d]imidazole moiety can enhance potency against cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Compounds similar in structure to this compound have been shown to inhibit key enzymes involved in cellular signaling pathways related to growth and survival .
  • Molecular Docking Studies : In silico studies suggest potential interactions with targets such as FtsZ proteins and pyruvate kinases, which are crucial for bacterial cell division and metabolism .

Case Studies

In a recent study involving a series of benzimidazole derivatives, researchers found that certain modifications led to enhanced antibacterial efficacy against resistant strains of bacteria. The study highlighted the importance of structural diversity in developing new antimicrobial agents .

Another case study focused on the anticancer properties of related compounds, demonstrating significant cytotoxic effects on various cancer cell lines through IGF signaling pathway inhibition .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including those similar to 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one). For instance, compounds with similar structural features have shown significant inhibitory effects against hepatitis C virus (HCV), with effective concentrations (EC50) in the nanomolar range . This suggests that the compound may possess similar antiviral potential.

Anti-inflammatory Effects

Compounds containing benzimidazole and pyrrolidine structures have been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives exhibited notable inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process . The specific compound could potentially be evaluated for similar anti-inflammatory activity, contributing to treatments for conditions such as arthritis or other inflammatory diseases.

Cancer Research

The unique structural characteristics of this compound may also position it as a candidate for cancer therapy. Compounds with related structures have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Investigating this compound's effects on cancer cell lines could yield valuable insights into its potential as an anticancer agent.

Case Study 1: Benzimidazole Derivatives Against HCV

A study published in Pharmacological Reviews discussed various benzimidazole derivatives and their efficacy against HCV. Specific compounds were synthesized and tested, revealing EC50 values as low as 0.007 nM against different HCV genotypes . This underscores the importance of structural modifications in enhancing antiviral activity.

Case Study 2: Anti-inflammatory Activity

Research conducted by Moneer et al. (2016) explored several benzimidazole derivatives for their anti-inflammatory effects. The study reported significant COX inhibition and reduction in edema volume compared to standard treatments like diclofenac . Such findings indicate the potential for further development of this compound as an anti-inflammatory drug.

Comparison with Similar Compounds

Table 1: Core Structure Comparison

Compound Core Structure Key Features
Target Compound 3,4-Dihydroquinolin-2(1H)-one Fused benzene-pyridinone, planar
(4a–4d) Dihydrofuran-2(3H)-one Five-membered lactone, higher strain
Pyridin-2(1H)-one Simpler six-membered ring, less fused

Substituent Analysis

The sulfonyl-pyrrolidine-benzoimidazole substituent in the target compound contrasts with substituents in analogs:

  • (Compound 38) : Features a nitro group and pyrrolidine chain but lacks the benzoimidazole moiety. The nitro group’s electron-withdrawing nature may reduce solubility compared to the sulfonyl group, which is polar and enhances hydrophilicity .
  • : Contains a sulfanyl-linked methylimidazole group.

Table 2: Substituent Comparison

Compound Substituent Functional Impact
Target Compound Sulfonyl-pyrrolidine-benzoimidazole Enhanced polarity, H-bonding capacity
(Compound 38) Nitro-pyrrolidine Electron-withdrawing, lower solubility
Sulfanyl-methylimidazole Reduced polarity, hydrophobic

Table 3: Key Physical Properties

Compound Molecular Weight (g/mol) Notable NMR Signals
Target Compound ~400 (estimated) δ 7–8 ppm (benzoimidazole protons)
(Compound 38) 303 δ 8.13 ppm (nitro-aromatic protons)
(4a–4d) ~250–300 δ 4–5 ppm (lactone protons)

Q & A

Q. What are the common synthetic pathways for synthesizing 6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one, and what challenges arise during its purification?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine core, often via cyclization or condensation reactions.
  • Step 2 : Introduction of the benzimidazole moiety using coupling agents (e.g., Buchwald-Hartwig amination) .
  • Step 3 : Sulfonylation at the pyrrolidine nitrogen, followed by attachment to the dihydroquinolinone scaffold .
    Challenges include low yields due to steric hindrance from the sulfonyl group and impurities from unreacted intermediates. Purification often requires gradient HPLC or column chromatography under optimized solvent conditions .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Key techniques include:

  • NMR Spectroscopy : For confirming the pyrrolidine-benzimidazole linkage (e.g., NOESY for spatial proximity of protons) and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring conformation .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

Standard protocols include:

  • In vitro enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are selected based on structural analogs like quinoline derivatives .
  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi, with positive controls (e.g., imidazole-based antifungals) .
  • Cytotoxicity profiling : Use of MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity thresholds .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the sulfonyl group to the pyrrolidine ring?

Yield optimization strategies:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency by stabilizing charged intermediates .
  • Catalyst screening : Tertiary amines (e.g., DMAP) or Lewis acids (e.g., ZnCl₂) can accelerate sulfonyl transfer .
  • Temperature control : Reactions performed at 0–5°C reduce side reactions, as evidenced in analogs with similar steric demands .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions often arise from:

  • Pharmacokinetic variability : Poor solubility or metabolic instability (e.g., CYP450-mediated oxidation of the dihydroquinolinone ring). Mitigate via formulation (nanoparticle encapsulation) or structural modification (e.g., fluorination to block metabolic hotspots) .
  • Assay-specific artifacts : Validate in vitro hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

Critical SAR features:

  • Benzimidazole substitution : Electron-withdrawing groups (e.g., -CF₃) at the 5-position enhance target binding, as seen in trifluoromethyl-substituted analogs .
  • Sulfonyl group flexibility : Rigidifying the pyrrolidine-sulfonyl linkage (e.g., via sp³-hybridized carbons) improves selectivity for hydrophobic binding pockets .
  • Dihydroquinolinone modifications : Introducing methyl groups at the 3-position reduces off-target effects in kinase inhibition .

Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?

Advanced approaches include:

  • Cellular thermal shift assays (CETSA) : Identifies target engagement by measuring protein stability shifts upon compound binding .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries can pinpoint synthetic lethal interactions .
  • Molecular dynamics simulations : Models interactions with flexible binding sites (e.g., ATP-binding pockets in kinases) .

Q. How can researchers address discrepancies in reported solubility and stability profiles?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts of the benzimidazole nitrogen) .
  • Stability studies : Accelerated degradation tests under varied pH/temperature conditions, with UPLC-MS monitoring of decomposition products .

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